molecular formula C10H8N4 B13687311 [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine

[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine

Cat. No.: B13687311
M. Wt: 184.20 g/mol
InChI Key: YTRVXSAYCTWDFL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound is characterized by a fused triazole and isoquinoline ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine typically involves the Claisen–Schmidt condensation reaction. This method entails the reaction of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol at room temperature, resulting in high yields of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites on the triazole and isoquinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: [1,2,4]Triazolo[3,4-a]isoquinolin-7-amine stands out due to its unique ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for further research in cancer therapy and antifungal treatments.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-a]isoquinolin-7-amine

InChI

InChI=1S/C10H8N4/c11-9-3-1-2-8-7(9)4-5-14-6-12-13-10(8)14/h1-6H,11H2

InChI Key

YTRVXSAYCTWDFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN3C2=NN=C3)C(=C1)N

Origin of Product

United States

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